N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and benzothiazole rings. These types of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is usually formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and benzothiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ring-opened products or reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Comparison:
- Uniqueness: The presence of the fluorine atom in N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents. Fluorine can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4O2S/c17-10-7-5-9(6-8-10)14-20-21-16(23-14)19-13(22)15-18-11-3-1-2-4-12(11)24-15/h1-8H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMRCORIXRYFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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